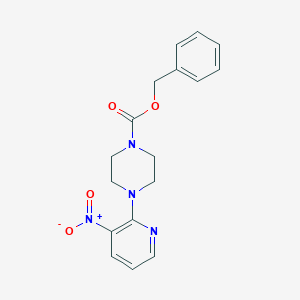

Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c22-17(25-13-14-5-2-1-3-6-14)20-11-9-19(10-12-20)16-15(21(23)24)7-4-8-18-16/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBNBHMFTWHNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00614409 | |

| Record name | Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136818-69-4 | |

| Record name | Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.

Ring Opening of Aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale reactions using similar synthetic routes but optimized for yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: The nitro group on the pyridine ring can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where various nucleophiles can replace the benzyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Benzaldehyde derivatives.

Reduction: Amino derivatives of the pyridine ring.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors .

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases .

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products .

Mechanism of Action

The mechanism of action of Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can act as a scaffold to position pharmacophoric groups in the proper orientation for interaction with the target macromolecules . The nitro group on the pyridine ring can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate (3l)

- Substituent : But-3-en-2-yl (allylic group).

- Synthesis : Prepared via iridium-catalyzed amination of crotyl acetate with benzyl piperazine-1-carboxylate in DME, yielding 98% as a pale yellow oil.

- Key Data :

(b) Benzyl (S)-4-(5-phenylpent-1-en-3-yl)piperazine-1-carboxylate (3n)

- Substituent : 5-Phenylpent-1-en-3-yl (bulky aryl-allyl group).

- Synthesis : Reacted in DMF at 50°C, yielding 91% as a pale yellow oil.

- Key Data :

(c) Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate (3o)

- Substituent : Hepta-1,6-dien-3-yl (conjugated diene).

- Synthesis : 64% yield in DMF at 50°C.

- Key Data :

(d) Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

- Substituent : 3-Nitropyridin-2-yl (electron-deficient heteroaromatic group).

- Direct synthetic data are unavailable, but similar analogs suggest moderate yields (50–70%) under Pd-catalyzed conditions .

Comparative Data Table

Key Observations

Substituent Effects on Yield :

- Allylic substituents (e.g., 3l) achieve near-quantitative yields (98%), likely due to favorable iridium-catalyzed amination kinetics. Bulky or conjugated groups (e.g., 3n, 3o) reduce yields (91%, 64%) due to steric or electronic factors .

- The nitro group in the target compound may hinder reactivity, requiring optimized conditions for comparable yields.

Stereochemical Control :

- All chiral analogs exhibit >90% ee, highlighting the efficacy of iridium catalysts in asymmetric synthesis. The nitro group in the target compound may similarly allow high enantioselectivity if chiral induction is retained .

Biological Activity

Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Synthesis

This compound features a piperazine ring, a nitropyridine moiety, and a benzyl group. The molecular formula is . The compound can be synthesized through various methodologies, including nucleophilic substitution reactions involving piperazine derivatives and nitropyridine precursors.

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes:

- Receptor Binding : The compound has shown potential as a ligand for various neurotransmitter receptors, particularly in the central nervous system (CNS). Its piperazine structure allows it to mimic neurotransmitters, facilitating binding to serotonin and dopamine receptors.

- Enzyme Inhibition : It exhibits inhibitory activity against certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in treating neurological disorders and infections.

Antiviral Activity

Research indicates that similar piperazine derivatives possess antiviral properties. For instance, compounds bearing the piperazine motif have demonstrated effectiveness against HIV and other viral pathogens. This compound may share these properties due to structural similarities with known antiviral agents.

Antimicrobial Properties

Studies have suggested that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Significant |

Case Studies

- Antiviral Screening : A study screened several piperazine derivatives for antiviral activity against HIV-1, revealing that compounds structurally related to this compound showed moderate protection against viral replication in vitro .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy of related compounds against various pathogens. The results indicated that modifications in the piperazine structure could enhance activity against resistant strains.

Future Directions

The ongoing research into this compound aims to clarify its pharmacological profile further. Potential areas of exploration include:

- Structure-Activity Relationship (SAR) : Investigating how variations in the chemical structure affect biological activity.

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.